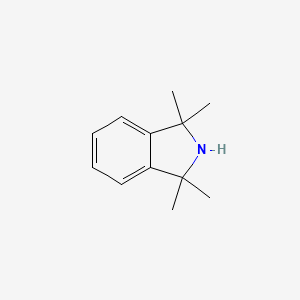

1,1,3,3-Tetramethylisoindoline

Overview

Description

Synthesis Analysis

Several synthetic methods exist for preparing 1,1,3,3-tetramethylisoindoline. One notable approach involves oxidative debenzylation of 2-benzyl-1,1,3,3-tetramethylisoindoline using bromine (Br₂) in carbon tetrachloride (CCl₄) . This reaction yields benzaldehyde and an unusual bromoamine, 2-bromo-1,1,3,3-tetramethylisoindoline . Further treatment with FeSO₄–H₂SO₄ results in bromination of the aromatic ring, leading to various brominated derivatives . Additionally, bromination with Br₂ and AlCl₃ produces 2,5-dibromo-1,1,3,3-tetramethylisoindoline and/or 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. EPR Oximetry Probes

Isoindoline nitroxides, including 1,1,3,3-tetramethylisoindoline, are studied for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes. These compounds exhibit low cytotoxicity and moderate rates of biological reduction, making them suitable for use in viable biological systems (Khan et al., 2011).

2. Synthesis of Stable Nitroxides

Research indicates the importance of 1,1,3,3-tetraalkylisoindolines, including 1,1,3,3-tetramethylisoindoline, as intermediates in the synthesis of stable nitroxides. These compounds play a crucial role in preparing nitroxides used in various applications (Foitzik et al., 2008).

3. Organic Electrode Materials for Batteries

1,1,3,3-Tetramethylisoindoline-based nitroxides are investigated as organic electrode materials in batteries. These compounds, when used in radical polymers, show promising results in high-voltage organic radical batteries, highlighting their potential in energy storage technologies (Hansen et al., 2018).

4. Studying Molecular Motion and Oxygen Sensitivity

These compounds are used to study molecular motion, intracellular oxygen, pH, transmembrane potential, and cellular redox metabolism. They are particularly useful for EPR studies in viable systems, especially oximetry (Shen et al., 2002).

5. Profluorescent Nitroxides

Profluorescent nitroxides based on 1,1,3,3-tetramethylisoindoline are tested as probes for radical-mediated damage in materials like polypropylene and polyester coating resins. These compounds can signal oxidative damage well before other techniques show any response, demonstrating their sensitivity and applicability in monitoring material degradation (Blinco et al., 2008).

6. Radical Exchange Reactions

Isoindoline profluorescent nitroxides are used in radical exchange reactions, highlighting their utility in the synthesis of polymers and molecular materials (Blinco et al., 2010).

7. Vibrational Spectrum Analysis

The vibrational spectrum of 1,1,3,3-tetramethylisoindolin-2-yloxyl is studied to understand its properties better, especially in relation to stable free radicals used in materials and biomedical research (Rintoul et al., 2004).

8. Food Industry Applications

1,1,3,3-Tetramethylisoindoline is used in electron spin resonance spectroscopy (ESR) to study physical changes in products like ice cream during freezing and melting, showcasing its applicability in the food industry (Gillies et al., 2006).

Future Directions

properties

IUPAC Name |

1,1,3,3-tetramethyl-2H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHPSFHHFNVYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348850 | |

| Record name | 1,1,3,3-tetramethylisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetramethylisoindoline | |

CAS RN |

82894-84-6 | |

| Record name | 1,1,3,3-tetramethylisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

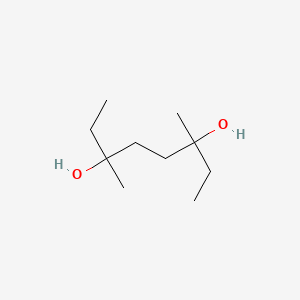

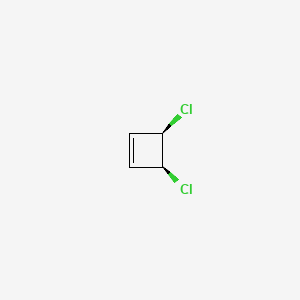

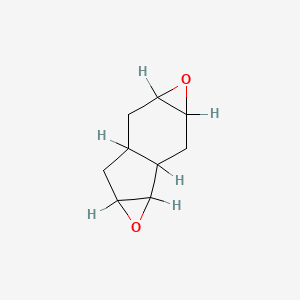

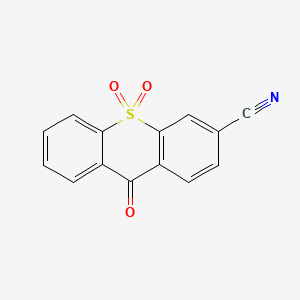

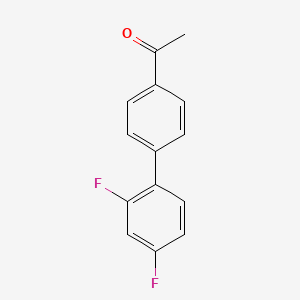

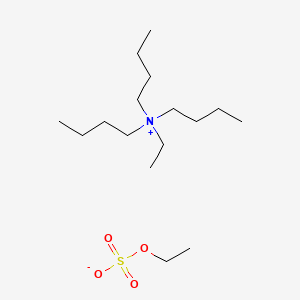

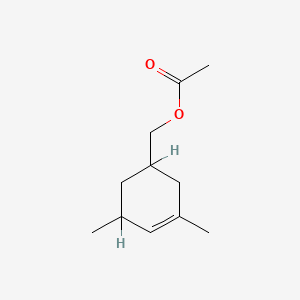

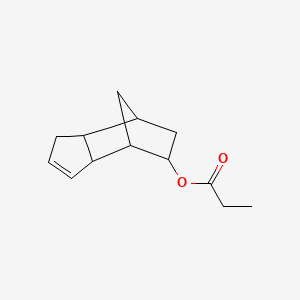

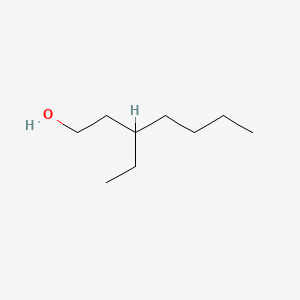

Synthesis routes and methods I

Procedure details

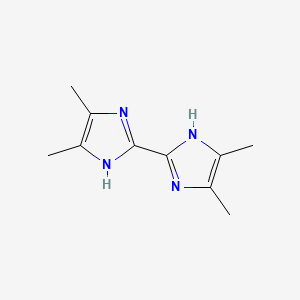

Synthesis routes and methods II

Procedure details

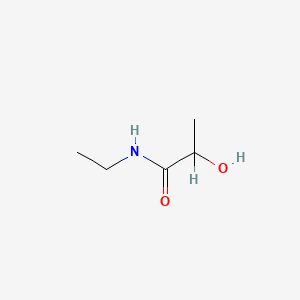

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

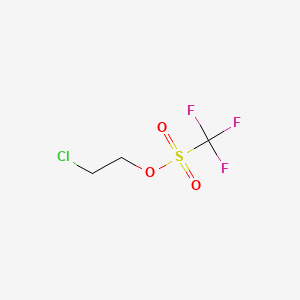

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.